molecular formula C19H23N7O2 B2564566 1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one CAS No. 1058386-50-7

1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one

Cat. No.: B2564566
CAS No.: 1058386-50-7
M. Wt: 381.44
InChI Key: SXBCGSANILJFME-UHFFFAOYSA-N
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Description

This compound is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class . It contains a triazolopyrimidine core, which is a fused ring structure containing a triazole ring and a pyrimidine ring . The compound also contains a piperazine ring and a phenoxypropane moiety .

Scientific Research Applications

Synthesis and Biological Activities

  • Antihypertensive Potential : The compound has been explored in the synthesis of various triazolopyrimidines, showing potential as antihypertensive agents. Compounds similar in structure to this chemical, incorporating morpholine, piperidine, or piperazine moieties, demonstrated promising antihypertensive activity in both in vitro and in vivo studies (Bayomi et al., 1999).

  • Antagonist Activity in Neurological Disorders : Derivatives of this compound were found to be effective as 5-HT2 (serotonin) and alpha 1 receptor antagonists. This activity is significant in the development of treatments for neurological disorders and conditions influenced by these receptors (Watanabe et al., 1992).

  • Antimicrobial Applications : This compound and its derivatives have shown promising antimicrobial activities. New 1,2,4-triazole derivatives synthesized using similar structural frameworks exhibited good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).

  • Potential in Parkinson’s Disease Treatment : The compound's structure has been used in the synthesis of adenosine A2a receptor antagonists. Selected analogs from this series showed oral activity in a mouse model of Parkinson's disease, indicating potential therapeutic applications in neurodegenerative diseases (Vu et al., 2004).

Chemical Synthesis and Characterization

  • Synthesis in Supercritical Carbon Dioxide : This compound's derivatives were synthesized using supercritical carbon dioxide, a method gaining attention for its eco-friendly and efficient characteristics. The process involved the condensation of related triazolamines with ethyl acetoacetate (Baklykov et al., 2019).

  • Synthetic Methodologies : Various synthetic methodologies have been developed to create derivatives of this compound, often involving the condensation of amines and acetoacetates. These methods are crucial for creating structurally diverse molecules for potential pharmaceutical applications (Sutherland et al., 1973).

Properties

IUPAC Name

1-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O2/c1-3-26-18-16(22-23-26)17(20-13-21-18)24-9-11-25(12-10-24)19(27)14(2)28-15-7-5-4-6-8-15/h4-8,13-14H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBCGSANILJFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C(C)OC4=CC=CC=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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